
H-L-Lys(2-N3-Z)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-L-Lys(2-N3-Z)-OH: is a synthetic derivative of lysine, an essential amino acid. This compound is characterized by the presence of an azide group (N3) and a protecting group (Z) on the lysine side chain. Such modifications are often used in peptide synthesis and bioconjugation techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-L-Lys(2-N3-Z)-OH typically involves the protection of the lysine amino group, followed by the introduction of the azide group. Common protecting groups for the amino group include carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc). The azide group can be introduced via nucleophilic substitution reactions using sodium azide.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like peracids.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products:
Oxidation: Nitrenes and subsequent products.
Reduction: Primary amines.
Substitution: Triazole derivatives.
Scientific Research Applications
Chemistry: H-L-Lys(2-N3-Z)-OH is used in peptide synthesis as a building block for creating modified peptides with azide functionalities, which can be further functionalized using click chemistry.
Biology: In biological research, this compound can be used to study protein-protein interactions, enzyme mechanisms, and cellular processes by incorporating it into peptides or proteins.
Industry: Used in the development of novel materials and bioconjugates for various industrial applications.
Mechanism of Action
The mechanism of action of H-L-Lys(2-N3-Z)-OH depends on its application. In click chemistry, the azide group reacts with alkynes to form stable triazole linkages. In biological systems, the compound can be incorporated into peptides or proteins, where it may influence the structure and function of the biomolecule.
Comparison with Similar Compounds
H-L-Lys(2-N3-Boc)-OH: Similar structure but with a different protecting group (Boc).
H-L-Lys(2-N3-Cbz)-OH: Similar structure but with a different protecting group (Cbz).
Uniqueness: The specific protecting group (Z) and the presence of the azide group make H-L-Lys(2-N3-Z)-OH unique in its reactivity and applications, particularly in click chemistry and peptide synthesis.
Properties
Molecular Formula |
C14H19N5O4 |
|---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C14H19N5O4/c15-11(13(20)21)6-3-4-8-17-14(22)23-9-10-5-1-2-7-12(10)18-19-16/h1-2,5,7,11H,3-4,6,8-9,15H2,(H,17,22)(H,20,21)/t11-/m0/s1 |
InChI Key |
PGNICAOCNIVZRV-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


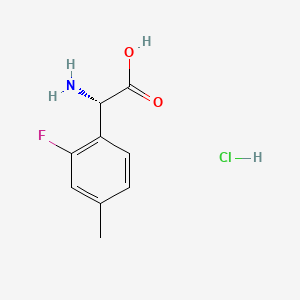
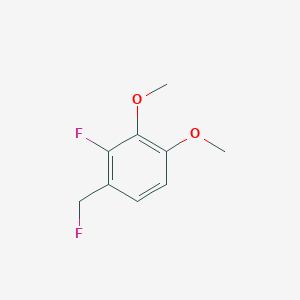
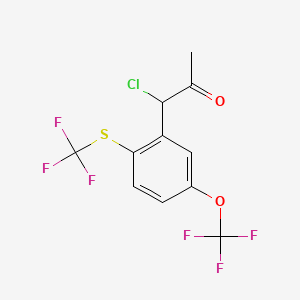
![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
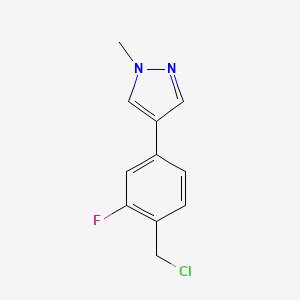

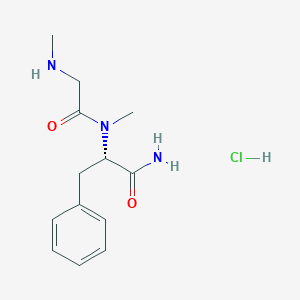
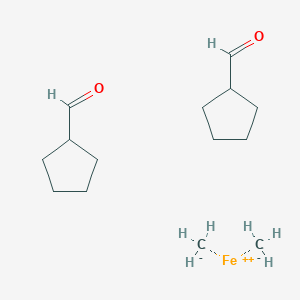
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
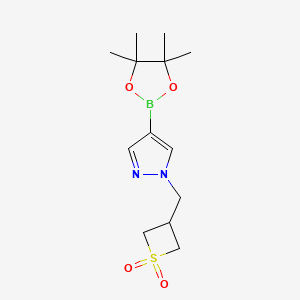
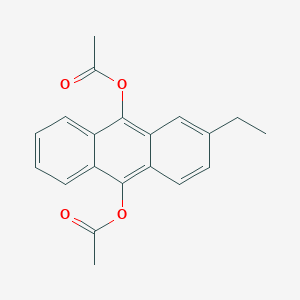
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)
